6-Amino-3-bromo-2-methylbenzoic acid hydrochloride
CAS No.: 1797943-61-3
Cat. No.: VC2588011
Molecular Formula: C8H9BrClNO2
Molecular Weight: 266.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797943-61-3 |
---|---|
Molecular Formula | C8H9BrClNO2 |
Molecular Weight | 266.52 g/mol |
IUPAC Name | 6-amino-3-bromo-2-methylbenzoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H8BrNO2.ClH/c1-4-5(9)2-3-6(10)7(4)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H |
Standard InChI Key | HLFOCBMGWOXZLO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1C(=O)O)N)Br.Cl |
Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)N)Br.Cl |
Introduction
Structural and Chemical Properties
Molecular Structure and Formula
6-Amino-3-bromo-2-methylbenzoic acid hydrochloride has a molecular formula of C₈H₉BrClNO₂ . The structure consists of a benzoic acid framework with three key substituents: an amino group at position 6, a bromine atom at position 3, and a methyl group at position 2. The free acid form has a molecular formula of C₈H₈BrNO₂ . The transformation to the hydrochloride salt involves protonation of the amino group, resulting in the addition of HCl to the molecular formula.
The structural representation can be described using various chemical notations:
-
SMILES notation for the free acid: CC1=C(C=CC(=C1C(=O)O)N)Br
-
InChI for the free acid: InChI=1S/C8H8BrNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Physical and Chemical Properties
The molecular weight of 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride is approximately 266.52 g/mol, calculated from the free acid form (230.06 g/mol) with the addition of HCl. The compound likely exists as a crystalline solid at room temperature, as is typical for many hydrochloride salts of organic compounds.
The presence of the hydrochloride moiety significantly affects the compound's properties compared to the free acid form. Hydrochloride salts typically exhibit:
-
Enhanced water solubility
-
Different crystalline structure
-
Modified melting and boiling points
-
Altered pH in solution
-
Improved stability for storage and handling
The free acid form is structurally characterized by a carboxylic acid group, which can participate in hydrogen bonding and acid-base reactions. The amino group serves as a nucleophilic center, while the bromine substituent provides opportunities for coupling reactions and other transformations.
Spectroscopic Properties
Based on predicted collision cross section data for the free acid form, the following spectroscopic properties can be anticipated for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 229.98113 | 139.5 |
[M+Na]⁺ | 251.96307 | 142.0 |
[M+NH₄]⁺ | 247.00767 | 143.6 |
[M+K]⁺ | 267.93701 | 143.3 |
[M-H]⁻ | 227.96657 | 139.6 |
[M+Na-2H]⁻ | 249.94852 | 141.9 |
[M]⁺ | 228.97330 | 138.5 |
[M]⁻ | 228.97440 | 138.5 |
These collision cross section values provide important information for mass spectrometric analysis and can be used for compound identification in complex mixtures . For the hydrochloride salt form, these values would be modified due to the additional HCl component, resulting in different m/z values and potentially altered collision cross section measurements.
Analytical Characterization
Spectroscopic Analysis
The characterization of 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride would typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the aromatic protons, methyl group, amino group, and carboxylic acid proton
-
¹³C NMR would confirm the carbon framework and substituent positions
-
-
Infrared (IR) Spectroscopy:
-
Would display characteristic bands for carboxylic acid (C=O stretch at ~1700 cm⁻¹)
-
N-H stretching frequencies from the protonated amino group
-
Additional bands associated with aromatic C=C stretching and C-Br bonds
-
-
Mass Spectrometry:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the analysis of such compounds. The retention times and separation characteristics would depend on:
-
The stationary phase used
-
Mobile phase composition
-
Temperature and pressure conditions
-
Detection method (UV, mass spectrometry, etc.)
For the hydrochloride salt, ion-pair chromatography or other techniques suitable for ionic compounds might be necessary for accurate analysis.
Comparative Analysis with Related Compounds
Comparison with Free Acid Form
The hydrochloride salt differs from the free acid form (6-Amino-3-bromo-2-methylbenzoic acid) in several key aspects:
-
Molecular Formula:
-
Molecular Weight:
-
Physicochemical Properties:
-
The hydrochloride salt likely has enhanced water solubility
-
Different crystal structure and melting point
-
Modified acid-base properties due to the protonated amino group
-
-
Stability:
-
The hydrochloride salt typically offers improved stability for storage and handling
-
May be less prone to oxidation or other degradation pathways
-
Comparison with Related Derivatives
A structurally related compound is methyl 6-amino-3-bromo-2-methoxybenzoate (CAS: 681247-48-3), which differs in having a methoxy group instead of methyl at position 2, and a methyl ester instead of the free carboxylic acid . Key differences include:
-
Molecular Formula:
-
Molecular Weight:
-
Functional Groups:
-
Different substituent at position 2 (methyl vs. methoxy)
-
Different carboxylic acid derivative (free acid salt vs. methyl ester)
-
These differences would confer distinct reactivity and physical properties
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume